molecular formula C7H8ClNO B3357183 6-(chloromethyl)-4-methyl-1H-pyridin-2-one CAS No. 71431-17-9

6-(chloromethyl)-4-methyl-1H-pyridin-2-one

Cat. No.: B3357183
CAS No.: 71431-17-9
M. Wt: 157.6 g/mol
InChI Key: NIWMJDKXFSRDIG-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-methyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with a chloromethyl (-CH₂Cl) group at position 6 and a methyl (-CH₃) group at position 2. The chloromethyl group enhances its reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis. Its methyl group contributes to steric and electronic effects, influencing solubility and stability .

Properties

IUPAC Name

6-(chloromethyl)-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWMJDKXFSRDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530486
Record name 6-(Chloromethyl)-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71431-17-9
Record name 6-(Chloromethyl)-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-4-methyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-methyl-1H-pyridin-2-one. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-4-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridinone derivatives with various functional groups.

    Oxidation: Oxidized pyridinone derivatives with altered electronic properties.

    Reduction: Dihydropyridine derivatives with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. It has been explored for its potential therapeutic applications, particularly in treating neurological and inflammatory conditions. The chloromethyl moiety enhances its reactivity, allowing for nucleophilic substitution reactions that can yield various biologically active derivatives. Research indicates that derivatives of 6-(chloromethyl)-4-methyl-1H-pyridin-2-one exhibit notable antimicrobial and antifungal properties, making them candidates for new drug development aimed at various diseases.

Materials Science

In materials science, this compound is utilized in developing advanced materials, including polymers and coatings with specific electronic properties. The compound's ability to form covalent bonds through its chloromethyl group allows it to modify the properties of polymers, enhancing their functionality for applications in electronics and coatings.

Biological Studies

The compound is employed in biochemical assays to study enzyme interactions and receptor binding. Its structural characteristics enable it to interact with various biological targets, which is essential for understanding pharmacodynamics and pharmacokinetics. Modifications to the chloromethyl group can significantly influence its binding affinity, thus impacting its biological activity .

Industrial Chemistry

In industrial applications, this compound is used in synthesizing agrochemicals and specialty chemicals with specific functional attributes. Its role as an intermediate in chemical synthesis processes highlights its importance in producing compounds with desirable properties for agricultural applications .

Case Study 1: Synthesis of Pharmaceutical Agents

A study explored the synthesis of derivatives based on this compound aimed at developing new treatments for cognitive deficits associated with Alzheimer's disease. The modifications made to the compound significantly improved binding affinity to muscarinic acetylcholine receptors, showcasing its potential as a scaffold for novel pharmaceuticals .

Case Study 2: Material Properties Enhancement

Research demonstrated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and electrical conductivity. These findings suggest that this compound can play a vital role in developing next-generation electronic materials.

A series of biological assays evaluated the antimicrobial activity of various derivatives of this compound. The results indicated significant activity against several bacterial strains, supporting its potential use as an antimicrobial agent in pharmaceutical formulations .

Comparative Data Table

Application DomainKey FindingsExamples of Use
Medicinal ChemistrySynthesis of derivatives with antimicrobial propertiesDevelopment of new drugs targeting neurological diseases
Materials ScienceEnhanced properties in polymers leading to better performanceElectronic coatings and advanced materials
Biological StudiesSignificant binding affinity to biological targetsEnzyme interaction studies
Industrial ChemistryUse as an intermediate for agrochemicalsSynthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-4-methyl-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 6-(chloromethyl)-4-methyl-1H-pyridin-2-one and analogous compounds:

Compound Name Core Structure Substituents Functional Groups CAS Number
This compound Pyridinone 6-(chloromethyl), 4-methyl Chloromethyl, Methyl Not provided
6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one Pyrimidinone 6-chloro, 2-methyl, 5-methyl Chloro, Methyl 1194-73-6
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Pyrido-pyrimidinone 6-chloro, 2-methyl Chloro, Methyl 1637671-24-9
2-(Chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 2-(chloromethyl), 6-methyl Chloromethyl, Methyl 87591-74-0
4-Hydroxy-6-methyl-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone Pyridinone 4-hydroxy, 6-methyl, 1-(tetrahydrofuranylmethyl) Hydroxy, Methyl, Ether 612802-30-9

Key Observations :

  • Ring Systems: The pyridinone core (6-membered) in the target compound contrasts with pyrimidinone (6-membered, two nitrogens) and pyrido-pyrimidinone (fused 6+6-membered rings) in analogs . Fused systems enhance aromatic stability but reduce solubility.
  • Substituent Positions : Chloro/methyl groups at positions 6 and 4 in the target compound differ from analogs like 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one (chloro at 6, methyl at 2 and 5), altering electronic effects .
  • Functional Groups : The chloromethyl group in the target compound is more reactive than the chloro group in 1194-73-6 or the hydroxy group in 612802-30-9, enabling diverse alkylation pathways .

Physicochemical Properties

Property This compound 6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
Molecular Weight (g/mol) ~171.6 (estimated) 174.6 195.61
Solubility Moderate in polar solvents Low (non-polar substituents) Low (fused ring system)
Reactivity High (chloromethyl as leaving group) Moderate (chloro less reactive) Moderate (chloro on fused ring)

Notes:

  • The chloromethyl group in the target compound increases hydrophobicity compared to hydroxy-substituted analogs like 612802-30-9, which has higher polarity due to the -OH group .
  • Fused-ring analogs (e.g., 1637671-24-9) exhibit higher molecular weights and reduced solubility, limiting their application in aqueous systems .

Limitations and Challenges

  • Synthesis Complexity : Introducing chloromethyl groups requires controlled conditions to avoid side reactions, whereas chloro-substituted analogs (e.g., 1194-73-6) are simpler to synthesize .
  • Toxicity : Chloromethyl derivatives may exhibit higher toxicity than chloro- or hydroxy-substituted compounds, necessitating careful handling .

Biological Activity

6-(Chloromethyl)-4-methyl-1H-pyridin-2-one is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈ClNO
  • Molecular Weight : 159.60 g/mol
  • Functional Groups : Chloromethyl group at position six and a methyl group at position four.

The presence of the chloromethyl group enhances the compound's reactivity, allowing it to engage in nucleophilic substitution reactions, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. This compound has been explored for its potential therapeutic applications in developing new pharmaceuticals targeting various infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have shown inhibitory effects against several cancer cell lines. The IC50 values for these compounds indicate their effectiveness in inducing apoptosis and cell cycle arrest:

Compound Cell Line IC50 (μM)
Compound 7K5622.27
Compound 10HL-601.42
Compound 7OKP-GS4.56

The compounds demonstrated significant inhibitory activity against PDGFRα and PDGFRβ, suggesting a targeted approach in cancer treatment .

Neurological Applications

This compound has also been investigated for its potential as a modulator of muscarinic acetylcholine receptors (mAChRs), particularly M1 mAChR. This receptor is implicated in cognitive functions and disorders such as Alzheimer's disease. The compound's ability to act as a positive allosteric modulator may provide new avenues for treating cognitive deficits .

Case Studies

Several studies have explored the structure-activity relationships (SAR) of this compound:

  • Study on M1 mAChR Modulation :
    • Modifications to the core structure significantly influenced the allosteric effects observed at M1 mAChR.
    • Compounds with specific substitutions exhibited enhanced binding affinities and improved pharmacological profiles .
  • Anticancer Efficacy :
    • A study demonstrated that derivatives containing chlorine atoms at specific positions showed high activity against leukemic cell lines, indicating that structural modifications can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(chloromethyl)-4-methyl-1H-pyridin-2-one, and how do their yields compare?

  • Methodology : Synthesis often involves multi-step reactions, such as condensation of cyanoacetamide with ketones or aldehydes in polar aprotic solvents (e.g., DMSO) under basic conditions (e.g., potassium tert-butoxide). For example, analogous pyridin-2-one derivatives have been synthesized using benzylideneacetone and 2-cyanoacetamide, yielding 23–67% depending on substituents and reaction optimization .
  • Key Variables : Catalyst choice (e.g., phase-transfer catalysts), solvent polarity, and temperature significantly impact reaction efficiency. Lower yields (e.g., 19%) may arise from steric hindrance or competing side reactions .

Q. How is this compound characterized structurally and functionally?

  • Analytical Techniques :

  • Spectroscopy : IR identifies carbonyl (C=O) and N–H stretches; 1^1H/13^{13}C NMR confirm substituent positions and aromaticity. 19^{19}F NMR is critical for fluorinated analogs .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, essential for confirming regiochemistry .

Q. What safety protocols are recommended for handling chlorinated pyridin-2-one derivatives?

  • Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Chlorinated intermediates require segregated waste storage to prevent environmental contamination. Hydrochloride salts enhance solubility but may release HCl under acidic conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In Vivo Models : Sprague–Dawley rats or CD-1 mice are standard for acute toxicity (LD50_{50}) and analgesic studies (e.g., hot-plate test). Dosing regimens (oral/intraperitoneal) must account for bioavailability and metabolite profiling .
  • Statistical Tools : GraphPad Prism 6 or similar software enables dose-response curve fitting and ANOVA for comparing treatment groups .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in analgesic efficacy may arise from assay sensitivity (e.g., thermal vs. mechanical pain models) or structural analogs (e.g., trifluoromethyl vs. chloromethyl groups altering target binding). Cross-validation with orthogonal assays (e.g., enzyme inhibition) clarifies mechanisms .
  • Data Normalization : Control for batch-to-batch purity variations using HPLC (>95% purity) and adjust for species-specific metabolic differences .

Q. How does the chloromethyl group influence reactivity and derivatization potential?

  • Nucleophilic Substitution : The chloromethyl moiety undergoes SN2 reactions with amines, thiols, or alkoxides, enabling functionalization (e.g., prodrug synthesis). Deuterated analogs (e.g., 3-(2-chloroethyl-d4_4) derivatives) are synthesized for pharmacokinetic tracing .
  • Stability Considerations : Hydrolysis in aqueous media may generate hydroxymethyl byproducts; anhydrous conditions and stabilizers (e.g., BHT) mitigate degradation .

Q. What computational methods predict the physicochemical properties of this compound?

  • In Silico Tools :

  • LogP Calculation : XlogP (0.9–1.2) estimates lipophilicity, informing solubility and membrane permeability .
  • Topological Polar Surface Area (TPSA) : ~54 Å2^2 suggests moderate blood-brain barrier penetration .
  • Molecular Dynamics : Simulates interactions with biological targets (e.g., kinases) using docking software (AutoDock Vina) .

Methodological Resources

  • Synthetic Protocols : Optimized procedures for pyridin-2-one cores are detailed in and , including solvent selection and purification steps.
  • Toxicity Testing : OECD Guidelines 423 (Acute Oral Toxicity) provide standardized frameworks for preclinical safety .
  • Data Reproducibility : Open-access repositories (e.g., PubChem) offer spectral and crystallographic data for cross-referencing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-4-methyl-1H-pyridin-2-one
Reactant of Route 2
6-(chloromethyl)-4-methyl-1H-pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.